molecular formula C19H11Cl2N3O3S B11149070 (5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11149070
M. Wt: 432.3 g/mol
InChI Key: FOOSHLSDLOPQAQ-LZYBPNLTSA-N
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Description

(5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a triazolo-thiazole core and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting with the preparation of the triazolo-thiazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The benzodioxin moiety is then introduced through a subsequent reaction, often involving a condensation step with the dichlorophenylmethylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted compounds with potentially diverse applications.

Scientific Research Applications

(5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, exerting its effects through inhibition or activation of these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H11Cl2N3O3S

Molecular Weight

432.3 g/mol

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H11Cl2N3O3S/c20-11-6-5-10(7-12(11)21)8-16-18(25)24-19(28-16)22-17(23-24)15-9-26-13-3-1-2-4-14(13)27-15/h1-8,15H,9H2/b16-8+

InChI Key

FOOSHLSDLOPQAQ-LZYBPNLTSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C\C5=CC(=C(C=C5)Cl)Cl)/SC4=N3

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC(=C(C=C5)Cl)Cl)SC4=N3

Origin of Product

United States

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